Ethyl 6-bromoimidazo[1,5-A]pyridine-1-carboxylate
Overview
Description
Ethyl 6-bromoimidazo[1,5-A]pyridine-1-carboxylate is a chemical compound that belongs to the class of imidazo[1,2-a]pyridines . Imidazo[1,2-a]pyridines are an important class of fused nitrogen-bridged heterocyclic compounds due to their occurrence in many natural products and their potential pharmaceutical applications .
Synthesis Analysis
The synthesis of imidazo[1,2-a]pyridines, including this compound, has been well studied in the past decade because of its importance as a bioactive scaffold . The synthetic pathways of imidazo[1,2-a]pyridines are assisted through transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, microwave-assisted reactions, heteroannular, and photocatalytic reactions .Molecular Structure Analysis
The molecular structure analysis of this compound can be performed using various computational methods. A comprehensive study of electronic excitations properties in solvents, molecular interaction energies, topological, and biological properties of Ethyl 6-bromoimidazo[1,2-a]pyridine-2-carboxylate has been reported .Chemical Reactions Analysis
Imidazo[1,2-a]pyridines are synthesized through various chemical reactions. These include transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, microwave-assisted reactions, heteroannular, and photocatalytic reactions . The specific chemical reactions involved in the synthesis of this compound would depend on the specific synthetic pathway used.Scientific Research Applications
Applications in Pharmaceutical Synthesis
Ethyl 6-bromoimidazo[1,5-A]pyridine-1-carboxylate plays a significant role in pharmaceutical synthesis, particularly in the preparation of active pharmaceutical ingredients (APIs). It's used in palladium-catalyzed Suzuki–Miyaura borylation reactions to create nitrogen-rich systems for potential anti-cancer and anti-TB agents. This process involves the formation of dimerization product [6,6′-biimidazo[1,2-a]pyridine]-2,2′-dicarboxamide derivatives from 6-bromoimidazo[1,2-a]pyridine-2-carboxylate, showcasing its versatility in drug synthesis (Sanghavi et al., 2022).
Anti-Hepatitis B Virus Activity
Research has been conducted on derivatives of this compound, specifically for their anti-hepatitis B virus (HBV) activity. Some of these derivatives have shown significant effectiveness in inhibiting the replication of HBV DNA, making them promising compounds for further research in antiviral drug development (Chen et al., 2011).
Synthesis of Novel Heterocyclic Compounds
This compound is also used in the synthesis of various heterocyclic compounds. Its derivatives have been explored for anti-inflammatory, analgesic, antipyretic, and ulcerogenic activities, offering a broad range of potential applications in medicinal chemistry (Abignente et al., 1982).
Future Directions
Imidazo[1,2-a]pyridines, including Ethyl 6-bromoimidazo[1,5-A]pyridine-1-carboxylate, have been attracting substantial interest due to their potential pharmaceutical applications . Future research may focus on developing new synthetic pathways, exploring their biological activities, and optimizing their properties for specific applications .
Mechanism of Action
Remember, safety is paramount when handling chemical compounds. Always follow appropriate safety guidelines and procedures. Ethyl 6-bromoimidazo[1,5-A]pyridine-1-carboxylate should be stored in a sealed container at room temperature, and it should be handled with care due to its potential hazards .
Properties
IUPAC Name |
ethyl 6-bromoimidazo[1,5-a]pyridine-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrN2O2/c1-2-15-10(14)9-8-4-3-7(11)5-13(8)6-12-9/h3-6H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNBYGNZNXHXJIM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C2C=CC(=CN2C=N1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.